Cas no 877783-50-1 (3-(4-chlorophenyl)-N-3-(1H-imidazol-1-yl)propyl-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine)

3-(4-Chlorophenyl)-N-3-(1H-imidazol-1-yl)propyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative with potential applications in medicinal chemistry and pharmacological research. Its structure features a chlorophenyl group and an imidazole-containing side chain, which may contribute to selective binding interactions with biological targets. The compound's pyrazolo[1,5-a]pyrimidine core offers a rigid scaffold, enhancing stability and specificity in molecular recognition. This makes it a candidate for studying enzyme inhibition or receptor modulation, particularly in therapeutic areas requiring targeted activity. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The presence of both aromatic and heterocyclic moieties suggests utility in drug discovery for optimizing pharmacokinetic properties.
3-(4-chlorophenyl)-N-3-(1H-imidazol-1-yl)propyl-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine structure
877783-50-1 structure
Product Name:3-(4-chlorophenyl)-N-3-(1H-imidazol-1-yl)propyl-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine
CAS No:877783-50-1
MF:C20H21ClN6
MW:380.873942136765
CID:5422158
Update Time:2025-06-10

3-(4-chlorophenyl)-N-3-(1H-imidazol-1-yl)propyl-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(4-chlorophenyl)-N-(3-imidazol-1-ylpropyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
    • Pyrazolo[1,5-a]pyrimidin-7-amine, 3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2,5-dimethyl-
    • 3-(4-chlorophenyl)-N-3-(1H-imidazol-1-yl)propyl-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine
    • Inchi: 1S/C20H21ClN6/c1-14-12-18(23-8-3-10-26-11-9-22-13-26)27-20(24-14)19(15(2)25-27)16-4-6-17(21)7-5-16/h4-7,9,11-13,23H,3,8,10H2,1-2H3
    • InChI Key: WOTGUOGOEKRSLA-UHFFFAOYSA-N
    • SMILES: C12=C(C3=CC=C(Cl)C=C3)C(C)=NN1C(NCCCN1C=NC=C1)=CC(C)=N2

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Additional information on 3-(4-chlorophenyl)-N-3-(1H-imidazol-1-yl)propyl-2,5-dimethylpyrazolo1,5-apyrimidin-7-amine

Introduction to Compound with CAS No. 877783-50-1 and Its Applications in Modern Pharmaceutical Research

The compound with the CAS number 877783-50-1 is a highly intriguing molecule that has garnered significant attention in the field of pharmaceutical research. Its systematic name, 3-(4-chlorophenyl)-N-3-(1H-imidazol-1-yl)propyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, reflects its complex structural framework and potential biological significance. This article delves into the compound's chemical properties, its role in contemporary research, and its potential applications in drug development.

At the core of understanding this compound lies its molecular architecture. The presence of multiple heterocyclic rings, including a pyrazolo[1,5-a]pyrimidinone core and an imidazole moiety, suggests a rich interplay of electronic and steric effects that could modulate its interactions with biological targets. The 4-chlorophenyl substituent introduces a region of electron deficiency, which can be crucial for binding to specific receptors or enzymes. Additionally, the propyl chain extending from the imidazole ring adds another layer of conformational flexibility, allowing for diverse binding orientations.

In recent years, there has been a surge in interest regarding molecules that incorporate imidazole and pyrazole scaffolds due to their demonstrated efficacy in various pharmacological contexts. Imidazole derivatives are particularly well-known for their roles as inhibitors of enzymes such as histidine decarboxylase and carbonic anhydrase, while pyrazole-based compounds have shown promise in anti-inflammatory and anticancer applications. The combination of these motifs in the compound with CAS No. 877783-50-1 makes it a compelling candidate for further investigation.

The synthesis of this compound involves multiple steps, each requiring precise control to ensure high yield and purity. Key synthetic strategies include condensation reactions to form the pyrazolo[1,5-a]pyrimidinone core, followed by functionalization at the 7-amino position and subsequent introduction of the imidazole ring. The use of protecting groups is essential to prevent unwanted side reactions during multi-step synthesis. Advanced techniques such as crystallographic analysis have been employed to confirm the structural integrity of the final product.

One of the most exciting aspects of this compound is its potential as a lead molecule for drug discovery. Preclinical studies have begun to explore its interactions with various biological targets, including kinases and transcription factors that are implicated in cancer progression. The 3-(4-chlorophenyl) moiety has been shown to enhance binding affinity through electrostatic interactions with negatively charged residues in protein active sites. Furthermore, the flexible propyl chain allows for optimal positioning relative to key pharmacophores on the target protein.

The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been used to predict binding modes and affinity scores for potential targets. These predictions are supported by experimental data obtained from x-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. By integrating computational and experimental approaches, researchers can gain deeper insights into how this molecule interacts with biological systems.

In addition to its applications in oncology research, this compound has shown promise in addressing other therapeutic areas such as neurodegenerative diseases and infectious disorders. The imidazole ring has been identified as a key pharmacophore in compounds that modulate neurotransmitter activity, making it a potential candidate for treating conditions like Alzheimer's disease and Parkinson's disease. Furthermore, preliminary studies suggest that derivatives of this compound may exhibit antiviral properties by inhibiting viral proteases or integrases.

The development of novel synthetic methodologies is another area where this compound has made significant contributions. Researchers have explored catalytic approaches to streamline the synthesis process while maintaining high selectivity. Transition metal-catalyzed reactions have been particularly effective in constructing complex heterocyclic frameworks efficiently. These advancements not only reduce production costs but also open doors for exploring new derivatives with tailored biological activities.

Ethical considerations are paramount when conducting research involving pharmaceutical compounds like this one. Ensuring responsible handling procedures and adherence to regulatory guidelines is crucial for maintaining safety standards throughout the research process. Collaborative efforts between academic institutions and pharmaceutical companies have facilitated knowledge sharing and accelerated progress toward clinical applications.

The future directions for research on this compound are both promising and diverse. Further exploration into its mechanism of action will provide valuable insights into how it interacts with biological targets at a molecular level. Additionally, investigating its pharmacokinetic properties will help determine optimal dosing regimens for therapeutic use. As our understanding grows through continued experimentation and analysis, so too does our ability to harness its potential benefits effectively.

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